molecular formula C8H14O B14387132 2-Methylhepta-1,5-dien-3-ol CAS No. 89634-49-1

2-Methylhepta-1,5-dien-3-ol

Cat. No.: B14387132
CAS No.: 89634-49-1
M. Wt: 126.20 g/mol
InChI Key: YODRRBNTXAJAAL-UHFFFAOYSA-N
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Description

2-Methylhepta-1,5-dien-3-ol is an organic compound with the molecular formula C₈H₁₄O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes both double bonds and a hydroxyl group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylhepta-1,5-dien-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-methylenebutanal with appropriate reagents to form the desired product . The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Methylhepta-1,5-dien-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce saturated alcohols.

Scientific Research Applications

2-Methylhepta-1,5-dien-3-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Medicine: Research into its potential therapeutic properties and interactions with biological targets is ongoing.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylhepta-1,5-dien-3-ol involves its interaction with molecular targets through its hydroxyl group and double bonds. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved. The compound’s structure allows it to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylhepta-1,5-dien-2-ol
  • 3-Methylhepta-1,5-dien-3-ol
  • 2-Methylhepta-1,4-dien-3-ol

Uniqueness

2-Methylhepta-1,5-dien-3-ol is unique due to its specific arrangement of double bonds and the hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and applications .

Properties

CAS No.

89634-49-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

2-methylhepta-1,5-dien-3-ol

InChI

InChI=1S/C8H14O/c1-4-5-6-8(9)7(2)3/h4-5,8-9H,2,6H2,1,3H3

InChI Key

YODRRBNTXAJAAL-UHFFFAOYSA-N

Canonical SMILES

CC=CCC(C(=C)C)O

Origin of Product

United States

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